4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a type of pyrimidine derivative1. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring1. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory1.
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods1. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines2. Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines2.
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring1. The molecular structure of pyrimidines and their derivatives can be characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction3.
Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions, making them valuable in the synthesis of complex organic compounds4. However, no specific chemical reactions involving “4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” were found in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” were not found in the search results.
Scientific Research Applications
Cholesterol Lowering Agents
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has shown potential in the synthesis of cholesterol-lowering agents. A study highlighted the synthesis and biological evaluation of novel mutual prodrugs combining this compound with vitamin B3, showing significant hypolipidemic activity (Chavan et al., 2015).
Adenosine Receptor Binding
This compound has been utilized in the synthesis of novel triazolothienopyrimidines, which were then evaluated for their binding affinities at adenosine A(1)/A(2A) receptors. Certain derivatives demonstrated promising activity, particularly at A(1)ARs (Prasad et al., 2008).
Anti-Inflammatory and Antimicrobial Activities
Derivatives of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine have been synthesized and tested for various biological activities. Some compounds showed notable anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).
Fungicidal Activity
Research into benzothiophene-fused pyrido[1,2-a]pyrimidine derivatives, prepared from 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, has shown significant fungicidal activities against various fungi, indicating potential agricultural applications (Xu et al., 2018).
Synthesis of Antimicrobial Agents
Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. Some derivatives exhibited significant antibacterial activity, particularly against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).
Synthesis and Electronic Aspects
The synthesis and molecular structures of various tetrahydrobenzothienopyrimidine derivatives have been explored, with a focus on the aromaticity of the fused heterocyclic systems. These compounds are of interest due to their complex π-electron delocalization effects (Gajda et al., 2015).
Antitumor Activity
Derivatives of this compound, specifically 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown promise in antitumor activity, notably against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system5.
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity1. This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents1.
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGNDFPKYNLCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368513 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
CAS RN |
88203-17-2 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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